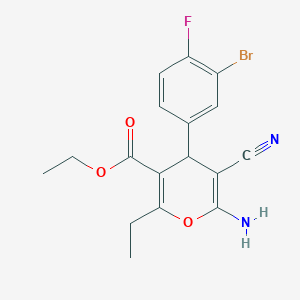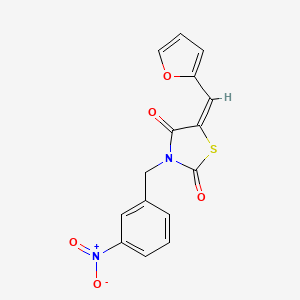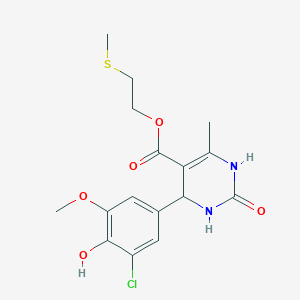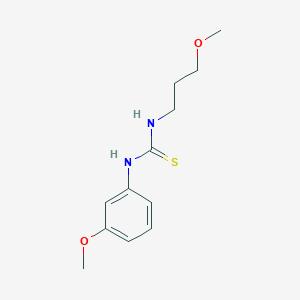![molecular formula C21H16N2O4S B5143835 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5143835.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule typically involves cyclocondensation reactions, where key intermediates like benzylidene acetohydrazides react with thiolactic acid or similar sulfur-containing compounds to form thiazolidine derivatives (Saxena et al., 2011). Another approach involves the reaction of chromen-yl acetic acid derivatives with hydrazine hydrate followed by condensation with aromatic aldehydes to form Schiff's bases, which are then cyclo-condensed with mercapto-acetic acid to yield thiazolidinone acetamides (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing thiazole and acetamide groups, similar to our compound of interest, exhibits interesting geometrical features. For instance, Saravanan et al. (2016) describe the crystallization of a related acetamide with two independent molecules in the asymmetric unit, highlighting the orientation of phenyl and thiazole rings and their interactions via hydrogen bonds, which could influence the chemical reactivity and stability of such molecules (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with coumarin and thiazolidinone structures often include nucleophilic substitution reactions, cycloadditions, and condensations. These reactions leverage the electrophilic character of the carbonyl group in the coumarin and the nucleophilicity of sulfur or nitrogen atoms in the thiazole moiety. The formation of Schiff's bases and their further transformation into thiazolidinone derivatives exemplify such reactivity (Čačić et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are closely related to their molecular structure. The presence of hydrogen bonding, as observed in crystal structures, significantly influences these properties. The detailed analysis of molecular geometry and intermolecular interactions provides insight into the compound's behavior in different solvents and conditions (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of the molecule of interest, are dictated by the presence of the coumarin and thiazole rings. These structures exhibit a range of biological activities, which are often explored through the synthesis of derivatives and analogs. The introduction of various substituents can modulate these properties for targeted applications, particularly in synthesizing biologically active molecules (Čačić et al., 2009; Saxena et al., 2011).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Čačić et al. (2010) synthesized a series of compounds including N-(2-(substituted phenyl)-4-oxo-thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides. These compounds were evaluated for their antioxidant activity and showed excellent results in comparison to ascorbic acid. Some samples also underwent preliminary investigation for cytotoxic and antifungal activity (Čačić et al., 2010).
Al-Amiery et al. (2016) conducted research involving new coumarins, including N-(4-oxo-2-(o-tolyl)thiazolidin-3-yl)-2-((2-oxo-2H-chromen-4-yl)oxy)acetamide. These compounds were characterized using various spectroscopic techniques and theoretical studies, offering insights into molecular orbital calculations and the contributions of individual atoms (Al-Amiery et al., 2016).
Antimicrobial Applications
A series of compounds including 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one were synthesized and screened for antibacterial and antifungal activities. This research by Parameshwarappa et al. (2009) highlights the potential of these compounds in antimicrobial applications (Parameshwarappa et al., 2009).
Behrami and Dobroshi (2019) reported the synthesis of derivativesincluding 4-hydroxy-chromen-2-one and evaluated their antibacterial effects. The synthesized compounds, such as N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide, showed significant bacteriostatic and bactericidal activity, demonstrating their potential in antibacterial applications (Behrami & Dobroshi, 2019).
Antioxidant and Anticancer Activities
Hamdi et al. (2012) synthesized new coumarin derivatives, including 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, and screened them for antibacterial and antioxidant activities. These compounds showed notable activity against E. coli, S. aureus, and B. subtilis, indicating their potential in antioxidant and antimicrobial research (Hamdi et al., 2012).
In the realm of anticancer research, Shi et al. (2020) evaluated 3,4,5-trimethoxyphenyl coumarin derivatives for antitumor activity against various human cancer cell lines. Compounds like N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide showed promising inhibitory activity, suggesting their potential use in anticancer therapies (Shi et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for the research and development of this compound could involve further exploration of its biological activities, particularly its antimicrobial activity . Additionally, its potential use in the design of smart materials, due to its photoactive properties, could also be explored .
Propriétés
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-13-9-20(25)27-18-10-15(7-8-16(13)18)26-11-19(24)23-21-22-17(12-28-21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZKYSYEFVXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)


![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
![2-phenylethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5143796.png)

![7-methyl-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)


![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5143833.png)